molecular formula C11H28NO7P B12682425 Einecs 276-231-8 CAS No. 71965-11-2

Einecs 276-231-8

Cat. No.: B12682425
CAS No.: 71965-11-2
M. Wt: 317.32 g/mol
InChI Key: BCJJYLYOTVBUPG-UHFFFAOYSA-N
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Description

However, based on the closest relevant data, we infer that the compound may align with CAS 272-23-1 (described in ), a thiophene-derived aromatic heterocycle with the molecular formula C₇H₅NS and molecular weight 135.19 g/mol. Key properties include:

  • Solubility: 0.212 mg/mL in aqueous media, classified as "soluble" .
  • Synthesis: Prepared via lithiation of thieno[2,3-b]pyridine under inert conditions, followed by quenching with dimethylformamide and purification .

This compound’s structural and functional attributes position it within a class of sulfur-containing aromatic systems, often investigated for pharmaceutical and materials science applications.

Properties

CAS No.

71965-11-2

Molecular Formula

C11H28NO7P

Molecular Weight

317.32 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;pentyl dihydrogen phosphate

InChI

InChI=1S/C6H15NO3.C5H13O4P/c8-4-1-7(2-5-9)3-6-10;1-2-3-4-5-9-10(6,7)8/h8-10H,1-6H2;2-5H2,1H3,(H2,6,7,8)

InChI Key

BCJJYLYOTVBUPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Chemical Reactions Analysis

Hydrotreatment Processes

Hydrotreated petroleum lubricants, such as Lubricating oils (petroleum), C15-30, hydrotreated neutral oil-based (EINECS 276-737-9) , are produced via catalytic hydrogenation of vacuum gas oils. This process saturates hydrocarbons, removes sulfur/nitrogen compounds, and improves thermal stability . Key reactions include:

  • Hydrodesulfurization (HDS):
    RSH+H2RH+H2S\text{RSH} + \text{H}_2 \rightarrow \text{RH} + \text{H}_2\text{S}

  • Hydrodenitrogenation (HDN):
    RNH2+H2RH+NH3\text{RNH}_2 + \text{H}_2 \rightarrow \text{RH} + \text{NH}_3

These reactions are critical for reducing impurities and enhancing lubricant performance .

Reactivity with Additives

Hydrotreated base oils interact with additives such as:

  • Anti-wear agents (e.g., zinc dialkyldithiophosphate):
    Forms protective films on metal surfaces via thermal decomposition reactions .

  • Detergents (e.g., calcium sulfonates):
    Neutralizes acidic byproducts from oxidation .

Environmental Reactivity

Hydrotreated oils are less biodegradable than synthetic esters but show reduced eco-toxicity compared to conventional mineral oils. Key environmental interactions include:

  • Hydrolysis: Minimal due to hydrocarbon saturation .

  • Photodegradation: UV exposure accelerates chain scission, forming lower-molecular-weight fragments .

Critical Analysis

The absence of explicit data on EINECS 276-231-8 suggests either a typographical error in the identifier or limited public documentation. For authoritative verification, consulting the European Chemicals Agency (ECHA) database or proprietary chemical registries is recommended. The provided insights into analogous hydrotreated oils may serve as a provisional framework for understanding potential reactivity profiles.

Scientific Research Applications

Einecs 276-231-8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 276-231-8 involves its interaction with specific molecular targets and pathways within a system. These interactions can lead to various effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular processes. The exact mechanism depends on the compound’s chemical structure and the context in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds to CAS 272-23-1, ranked by similarity scores derived from computational models (e.g., RASAR or Tanimoto indices) :

Compound ID (CAS/EINECS) Similarity Score Molecular Formula Key Differentiating Properties
62226-18-0 0.82 Not provided Likely differs in substituent positioning or heteroatom arrangement. High similarity suggests overlapping bioactivity profiles .
99429-80-8 0.69 Not provided Reduced aromaticity or altered functional groups may explain lower CYP inhibition potential .
272-12-8 0.66 Not provided Structural variations (e.g., methyl substitution) likely reduce solubility (predicted log P = 2.2 vs. 1.71 for 272-23-1) .
19276-01-8 () 0.83–0.89 C₁₁H₁₂N₂O Benzoimidazole derivative with higher molecular weight (188.23 g/mol) and distinct hazard profile (H302, H315 warnings) .

Key Findings:

Structural vs. Functional Similarity :

  • 62226-18-0 (0.82 similarity) shares near-identical core architecture with CAS 272-23-1, implying analogous reactivity and toxicity .
  • 19276-01-8 (0.83–0.89 similarity) diverges in heterocyclic backbone (benzoimidazole vs. thiophene) but retains comparable synthetic accessibility (scores 1.69 vs. 1.5) .

Bioactivity Divergence :

  • Compounds with similarity scores <0.70 (e.g., 99429-80-8 ) exhibit reduced BBB permeability and CYP inhibition, likely due to steric or electronic modifications .

Regulatory Considerations :

  • CLP Annex VI guidelines () mandate precise identification of components in mixtures. For example, 19276-01-8 requires hazard labeling (H302: harmful if swallowed), whereas CAS 272-23-1 lacks explicit hazard data in the evidence .

Synthetic Challenges :

  • CAS 272-23-1’s synthesis involves air-sensitive reagents (e.g., n-butyllithium), contrasting with 19276-01-8 ’s simpler acid-mediated condensation .

Limitations and Contradictions

  • Data Gaps: No direct evidence for EINECS 276-231-8 exists in the provided sources, necessitating caution in extrapolation.
  • Regulatory Ambiguity : Hazard classifications for CAS 272-23-1 are absent, complicating safety comparisons .

Q & A

Q. How should researchers present conflicting or inconclusive data in publications?

  • Methodological Answer : Use supplementary tables/figures to display raw data, emphasizing statistical significance (e.g., p-values). Discuss potential sources of error (e.g., instrument sensitivity, sample contamination) and propose follow-up experiments. Avoid overinterpretation; instead, frame findings as preliminary observations requiring validation .

Q. What guidelines ensure reproducibility when reporting synthetic procedures for this compound?

  • Methodological Answer : Document exact reagent grades, equipment models, and reaction monitoring methods (e.g., TLC Rf values). Report yields as mass/volume percentages and characterize all intermediates. Deposit spectral data in public repositories (e.g., ChemSpider) and cite accession numbers .

Ethical and Compliance Considerations

Q. How can researchers ensure compliance with safety regulations when handling this compound?

  • Methodological Answer : Review safety data sheets (SDS) for hazard classification (e.g., flammability, toxicity). Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE). For biological studies, obtain institutional review board (IRB) approval if involving human/animal subjects .

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